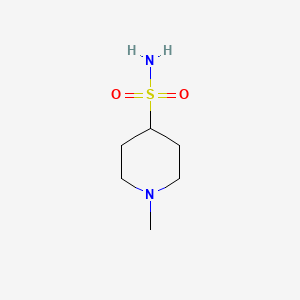

1-Methylpiperidine-4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-8-4-2-6(3-5-8)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBKYXPVRLPNCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylpiperidine-4-sulfonamide

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Methylpiperidine-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction and Chemical Identity

This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. The presence of a sulfonamide group suggests potential applications in areas such as antibacterial agents and carbonic anhydrase inhibitors. Understanding its physicochemical properties is crucial for its synthesis, purification, formulation, and evaluation of its biological activity.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 929632-63-3

-

Molecular Formula: C₆H₁₄N₂O₂S

-

Molecular Weight: 178.25 g/mol [1]

-

InChI Key: PDBKYXPVRLPNCU-UHFFFAOYSA-N

The hydrochloride salt of this compound is also commercially available.

-

IUPAC Name: this compound hydrochloride

-

CAS Number: 1311318-40-7

-

Molecular Formula: C₆H₁₅ClN₂O₂S

-

Molecular Weight: 214.72 g/mol

-

InChI Key: XFSKMFZTYBBNKS-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available information from commercial suppliers and provides predicted values based on the analysis of structurally related compounds.

| Property | Value | Source/Method |

| Physical Form | White solid | Sigma-Aldrich |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in water and polar organic solvents. The hydrochloride salt form likely enhances aqueous solubility. | Inferred from structure |

| pKa | Not experimentally determined. The piperidine nitrogen is expected to have a pKa around 8-9, while the sulfonamide proton is weakly acidic with a pKa >10. | [2] |

| LogP | Not experimentally determined. A related compound, 1-Acetylpiperidine-4-sulfonamide, has a calculated LogP of -0.7142. | [3] |

Synthesis and Purification

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of piperidine sulfonamides.[4]

Proposed Synthetic Workflow

Sources

An In-Depth Technical Guide to 1-Methylpiperidine-4-sulfonamide: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-sulfonamide is a heterocyclic compound featuring a piperidine ring N-substituted with a methyl group and a sulfonamide functional group at the 4-position. This molecule belongs to the broader class of piperidine sulfonamides, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The inherent structural features of the piperidine ring, such as its conformational flexibility and its ability to engage in various non-covalent interactions, combined with the hydrogen bonding capacity of the sulfonamide moiety, make it a versatile building block in drug design. This technical guide provides a comprehensive overview of the structure, chemical formula, and known properties of this compound and its hydrochloride salt, alongside a discussion of general synthetic strategies relevant to its preparation.

Chemical Structure and Formula

The chemical structure of this compound consists of a central piperidine ring. A methyl group is attached to the nitrogen atom of the piperidine ring, and a sulfonamide group (-SO₂NH₂) is attached to the carbon at the 4-position.

For the free base, this compound:

-

Chemical Formula: C₆H₁₄N₂O₂S

-

Molecular Weight: 178.26 g/mol

-

SMILES: CN1CCC(CC1)S(=O)(=O)N

The molecule can be protonated at the basic nitrogen of the piperidine ring to form a hydrochloride salt.

For this compound hydrochloride:

-

CAS Number: 1311318-40-7

-

Chemical Formula: C₆H₁₅ClN₂O₂S

-

Molecular Weight: 214.71 g/mol

-

SMILES: CN1CCC(CC1)S(=O)(=O)N.Cl

The presence of the chiral center at the 4-position of the piperidine ring means that this compound can exist as enantiomers, though it is often supplied and used as a racemate.

Structural Visualization

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure, the following properties can be inferred:

| Property | Predicted Value/Information |

| Appearance | Likely a solid at room temperature, typical for sulfonamides of this molecular weight. |

| Solubility | The free base is expected to have some solubility in organic solvents. The hydrochloride salt would exhibit greater solubility in aqueous solutions due to its ionic nature. |

| pKa | The piperidine nitrogen is basic, with an estimated pKa in the range of 8-10. The sulfonamide NH is weakly acidic, with a pKa typically above 10. |

Synthesis Strategies

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The key disconnection is the sulfur-carbon bond, suggesting a precursor such as 1-methylpiperidine-4-sulfonyl chloride, or the sulfur-nitrogen bond, pointing to the reaction of 4-amino-1-methylpiperidine with a source of sulfuryl chloride. A more practical approach involves the synthesis from a commercially available starting material like 4-amino-1-methylpiperidine.

An In-depth Technical Guide to the Synthesis of 1-Methylpiperidine-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine-4-sulfonamide is a key building block in medicinal chemistry, frequently incorporated into a variety of therapeutic agents due to its favorable physicochemical properties and ability to engage in critical hydrogen bonding interactions. This guide provides a comprehensive overview of the primary synthetic pathways to this versatile scaffold. We will explore two principal retrosynthetic disconnections, detailing the forward synthesis with step-by-step protocols, mechanistic insights, and expert commentary on experimental choices. The discussion will encompass the synthesis of key intermediates, including 1-methyl-4-piperidone, and various strategies for the crucial sulfonamide formation. This document is intended to serve as a practical resource for researchers in drug discovery and process development, offering a blend of theoretical grounding and actionable experimental procedures.

Introduction: The Significance of the this compound Moiety

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The addition of a sulfonamide group at the 4-position introduces a potent hydrogen bond donor and acceptor, capable of forming strong interactions with protein active sites. Furthermore, the N-methyl group can enhance metabolic stability and modulate the basicity of the piperidine nitrogen, influencing pharmacokinetic properties such as solubility and cell permeability.

Given these advantageous characteristics, robust and efficient synthetic routes to this compound are of significant interest to the pharmaceutical industry. This guide will dissect the most logical and field-proven strategies for its preparation.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two distinct and viable synthetic strategies.

Figure 1: Retrosynthetic analysis of this compound.

-

Route A: Late-Stage Sulfonylation. This approach involves the initial synthesis of a 1-methyl-4-aminopiperidine precursor, followed by the formation of the sulfonamide bond. This is a convergent approach where the core piperidine ring is established first.

-

Route B: Early-Stage Sulfonylation and Late-Stage N-Methylation. In this alternative strategy, the sulfonamide functionality is introduced onto a pyridine ring, which is subsequently reduced to the corresponding piperidine. The final step involves the methylation of the piperidine nitrogen.

Route A: Synthesis via 1-Methyl-4-aminopiperidine

This pathway is arguably the more traditional approach, relying on the robust and well-established chemistry of piperidone derivatives.

Synthesis of the Key Intermediate: 1-Methyl-4-piperidone

1-Methyl-4-piperidone is a crucial starting material for this route. While commercially available, its synthesis is often undertaken in-house for cost-effectiveness in large-scale productions. A common and efficient method is the Dieckmann condensation of a diester followed by methylation and decarboxylation. A more direct approach involves a Mannich-type reaction.[1]

Experimental Protocol: Synthesis of 1-Methyl-4-piperidone [2]

-

Reaction Setup: To a solution of diethyl 1,3-acetonedicarboxylate in a suitable solvent such as benzene or toluene, add a catalytic amount of a strong acid like p-toluenesulfonic acid.

-

Mannich Reaction: While stirring, add formaldehyde and methylamine to the reaction mixture. Heat the mixture to reflux.

-

Hydrolysis and Decarboxylation: After the initial reaction is complete, add concentrated hydrochloric acid and continue to heat at reflux to facilitate hydrolysis of the ester groups and subsequent decarboxylation.

-

Workup and Purification: Cool the reaction mixture and adjust the pH to >10 with a strong base (e.g., NaOH). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-Methyl-4-piperidone.

Reductive Amination to 1-Methyl-4-aminopiperidine

The transformation of the ketone in 1-Methyl-4-piperidone to an amine is typically achieved through reductive amination. This process involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.[3][4]

Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve 1-Methyl-4-piperidone and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in a suitable solvent like methanol or ethanol.

-

Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at room temperature.[5] The reaction is typically monitored by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Quench the reaction by the careful addition of an acid (e.g., HCl) until the evolution of gas ceases. Basify the mixture and extract the product with an organic solvent. After drying and concentration, the resulting 1-Methyl-4-aminopiperidine can be purified by distillation or crystallization of its salt.

Sulfonamide Formation

The final step in this route is the formation of the sulfonamide. This is typically achieved by reacting the synthesized 1-Methyl-4-aminopiperidine with a suitable sulfonating agent.

Experimental Protocol: Sulfonylation

-

Reaction Setup: Dissolve 1-Methyl-4-aminopiperidine in a chlorinated solvent such as dichloromethane or chloroform, often in the presence of a non-nucleophilic base like triethylamine or pyridine to act as an acid scavenger.

-

Sulfonylation: Cool the solution in an ice bath and add sulfuryl chloride (SO₂Cl₂) dropwise. The reaction is typically exothermic and should be controlled.

-

Ammonia Quench: Upon completion of the sulfonylation, the resulting sulfonyl chloride is quenched by bubbling ammonia gas through the solution or by the addition of aqueous ammonia.

-

Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by column chromatography or recrystallization.

Sources

1-Methylpiperidine-4-sulfonamide: An Analysis of Available Data and Synthesis Strategies

While a comprehensive technical guide on 1-Methylpiperidine-4-sulfonamide is hampered by the absence of a dedicated CAS number and specific experimental data in publicly accessible databases, this report synthesizes available information on closely related structures and outlines established synthetic principles to provide a foundational understanding for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Based on the structure of the free base, its molecular formula can be deduced as C₆H₁₄N₂O₂S. The predicted molecular weight and other key physicochemical properties are summarized in the table below. These values are theoretical and should be confirmed by experimental data.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₆H₁₄N₂O₂S | - |

| Molecular Weight | 178.25 g/mol | - |

| CAS Number | Not Available | - |

Proposed Synthetic Routes

While a specific, validated protocol for the synthesis of this compound is not documented, its synthesis can be logically approached based on well-established methodologies for the formation of sulfonamides. The most common and direct method involves the reaction of a suitable amine with a sulfonyl chloride.

General Synthesis of Sulfonamides

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry. The primary route involves the nucleophilic attack of an amine on a sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[1][2][3][4][5]

A generalized workflow for this synthesis is depicted below:

Figure 1: General workflow for sulfonamide synthesis.

Proposed Synthesis of this compound

Applying this principle to the target molecule, a plausible synthetic route would involve the reaction of 4-amino-1-methylpiperidine with a suitable sulfonating agent. A direct approach using sulfonyl chloride is challenging due to the instability of the required reagent. A more practical, multi-step approach is outlined below.

Step 1: Synthesis of a Precursor

A suitable starting material would be 1-methyl-4-piperidone. This can be converted to 4-amino-1-methylpiperidine through reductive amination.

Step 2: Sulfonylation

The resulting 4-amino-1-methylpiperidine can then be reacted with a sulfonating agent, such as sulfuryl chloride, in the presence of a suitable base to yield this compound.

A detailed, step-by-step experimental protocol would require laboratory optimization and validation.

Structural Analogs and Their Properties

Analysis of structurally related compounds can provide insights into the potential properties and reactivity of this compound.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Structural Difference |

| 1-Acetylpiperidine-4-sulfonamide | 1248421-31-9 | 206.26 | Acetyl group on the piperidine nitrogen instead of a methyl group. |

| Piperidine-4-sulfonamide | 878388-34-2 | 164.23 | Unsubstituted piperidine nitrogen.[6] |

| 1-Piperidinesulfonamide | 4108-90-1 | 164.23 | Sulfonamide group is directly attached to the piperidine nitrogen.[7] |

Analytical Characterization

The structural confirmation of synthesized this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms and the presence of the methyl and sulfonamide groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for the S=O and N-H bonds of the sulfonamide group would be expected.

Conclusion and Future Directions

While a complete technical profile of this compound is currently unavailable in the public domain, this guide provides a foundational framework based on established chemical principles and data from closely related analogs. For researchers and drug development professionals interested in this molecule, the immediate next steps would involve:

-

De novo Synthesis: Following a logically designed synthetic route, such as the one proposed, to obtain a pure sample of the compound.

-

Full Analytical Characterization: Thoroughly characterizing the synthesized compound using NMR, MS, and IR to confirm its identity.

-

Physicochemical and Biological Evaluation: Once the compound is synthesized and its structure confirmed, its physicochemical properties (e.g., solubility, pKa) and biological activity can be investigated.

This systematic approach will be essential to build a comprehensive understanding of this compound and its potential applications.

References

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

- Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

- Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1: 2 mol mol⁻¹) or ChCl/Gly (1.2 mol mol⁻¹) eutectic mixtures, at room temperature (RT) and under aerobic conditions. ResearchGate. [Link]

- 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939. PubChem. [Link]

- Piperidine-4-sulfonamide | C5H12N2O2S | CID 18351283. PubChem. [Link]

- 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741. PubChem. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine-4-sulfonamide | C5H12N2O2S | CID 18351283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 1-Methylpiperidine-4-sulfonamide

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with unique biological profiles. The molecule 1-Methylpiperidine-4-sulfonamide represents such a hybrid scaffold, integrating two moieties of significant pharmacological relevance: the 1-methylpiperidine ring and a sulfonamide group. The piperidine nucleus is a prevalent nitrogen-containing heterocycle found in numerous FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties and interact with a variety of biological targets.[1] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, most famously as the basis for sulfa drugs, the first class of synthetic antimicrobial agents.[2] Beyond their antibacterial prowess, sulfonamides exhibit a broad spectrum of bioactivities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][3]

This technical guide provides a comprehensive exploration of the potential biological activities of this compound. Given the limited direct research on this specific molecule, this document serves as a roadmap for researchers and drug development professionals. It synthesizes data from structurally related compounds to postulate promising avenues of investigation and provides detailed, field-proven experimental protocols to systematically evaluate its therapeutic potential. Our approach is grounded in the principles of causality, ensuring that each proposed experimental step is scientifically justified to build a robust and reliable biological profile of this intriguing compound.

Part 1: Potential as an Antimicrobial Agent

The most immediate and historically validated activity of the sulfonamide moiety is its antibacterial action.[2] Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the production of folic acid, a vital precursor for DNA synthesis, leading to a bacteriostatic effect.[2] The inclusion of a piperidine ring may enhance cellular uptake or confer activity against specific bacterial strains.[1][4]

Proposed Mechanism of Action: Disruption of Folic Acid Synthesis

The primary hypothesis for the antibacterial activity of this compound is the inhibition of dihydropteroate synthase (DHPS). This mechanism is a well-established paradigm for sulfonamide-based antibiotics.[2]

Caption: Proposed mechanism of antibacterial action via competitive inhibition of DHPS.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The initial step is to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains. This provides a quantitative measure of the compound's potency.

Methodology: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

Culture Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria in appropriate broth overnight at 37°C.[5]

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls. A known antibiotic like sulfamethoxazole can be used as a reference compound.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC, defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

-

Causality behind Experimental Choices:

-

Broad Panel of Bacteria: Testing against both Gram-positive and Gram-negative bacteria is crucial to understand the spectrum of activity, as differences in cell wall structure can affect compound penetration.

-

Standardized Inoculum: Ensures reproducibility and comparability of results across different experiments and laboratories.

-

Reference Compound: Allows for the validation of the assay and provides a benchmark for the potency of the test compound.

Part 2: Potential as an Enzyme Inhibitor

The sulfonamide moiety is a versatile pharmacophore known to inhibit various enzymes beyond DHPS. Carbonic anhydrases (CAs) and Dipeptidyl peptidase-IV (DPP-IV) are two prominent examples where sulfonamide-containing compounds have shown significant inhibitory activity.[3][6][7] The 1-methylpiperidine scaffold can influence selectivity and binding affinity to these enzymes.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[3][7] Sulfonamides are classic CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[7]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Use purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).[7]

-

Prepare a buffer solution (e.g., Tris-HCl) and a solution of the substrate, 4-nitrophenyl acetate (NPA).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound (this compound) at various concentrations, and the CA enzyme.

-

Pre-incubate the mixture for a short period to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the NPA substrate.

-

Monitor the hydrolysis of NPA to 4-nitrophenolate by measuring the absorbance at 400 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Acetazolamide should be used as a reference inhibitor.[7]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that deactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating blood glucose levels. DPP-IV inhibitors are a class of oral antidiabetic drugs.[6][8] Piperazine and piperidine sulfonamides have been explored as potential DPP-IV inhibitors.[6][9]

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

-

Reagents:

-

Recombinant human DPP-IV enzyme.

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl).

-

Sitagliptin as a reference inhibitor.[8]

-

-

Assay Procedure:

-

In a black 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme.

-

Incubate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Measure the fluorescence (excitation ~360 nm, emission ~460 nm) over time.

-

-

Data Analysis:

-

Calculate the reaction velocity from the linear portion of the fluorescence curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for screening enzyme inhibitory activity.

Part 3: Potential as a Receptor Modulator

The piperidine scaffold is a key component of many ligands that target G-protein coupled receptors (GPCRs) and ion channels. Specifically, derivatives of piperidine have shown affinity for sigma (σ) receptors and muscarinic acetylcholine receptors.[10][11][12]

Sigma (σ) Receptor Binding

Sigma receptors are unique intracellular proteins implicated in various cellular functions and are targets for the treatment of neurological disorders and cancer.[12] Arylalkylsulfonamide and piperidine-based derivatives have been identified as high-affinity sigma receptor ligands.[10]

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare cell membrane homogenates from tissues or cell lines expressing σ1 and σ2 receptors (e.g., guinea pig brain for σ1, rat liver for σ2).[10]

-

-

Binding Assay:

-

In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1) and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol).[12]

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

Summary of Potential Activities and Data

The following table summarizes the proposed investigations and the key data points to be generated.

| Potential Biological Activity | Proposed Target | Primary Experimental Assay | Key Parameter to Measure | Reference Compound |

| Antibacterial | Dihydropteroate Synthase (DHPS) | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Sulfamethoxazole |

| Anticancer / Glaucoma | Carbonic Anhydrases (CA) | Spectrophotometric Enzyme Assay | IC50 | Acetazolamide |

| Antidiabetic | Dipeptidyl Peptidase-IV (DPP-IV) | Fluorometric Enzyme Assay | IC50 | Sitagliptin |

| Neuro-modulatory | Sigma (σ) Receptors (σ1, σ2) | Radioligand Binding Assay | Ki (Inhibitory Constant) | Haloperidol |

Conclusion: A Call for Empirical Investigation

This compound is a molecule of considerable untapped potential, strategically positioned at the intersection of two pharmacologically rich scaffolds. Based on extensive analysis of structurally related compounds, we have outlined a clear and logical pathway to explore its potential as an antimicrobial agent, a multi-target enzyme inhibitor, and a modulator of key central nervous system receptors. The experimental protocols detailed in this guide are designed to be robust, reproducible, and self-validating, providing a solid foundation for any research program aimed at elucidating the biological activity of this compound. The true therapeutic value of this compound awaits empirical validation, and it is our hope that this guide will serve as the catalyst for that critical next step in its scientific journey.

References

-

Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

-

Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861. [Link]

-

Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. ResearchGate. [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631–643. [Link]

-

Ates-Alagoz, Z., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488–497. [Link]

-

Jadhav, S., & Patil, P. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

-

Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. [Link]

-

Waelbroeck, M., et al. (1991). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 102(1), 97–102. [Link]

-

Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. ResearchGate. [Link]

-

Al-Majidi, S. M. R., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

-

Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. De Gruyter. [Link]

-

Russell, M. G. N., et al. (2001). Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. Bioorganic & Medicinal Chemistry Letters, 11(21), 2843–2846. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

-

de Jonge, M. R., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 22(15), 5077–5081. [Link]

-

Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 25(19), 4496. [Link]

-

Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1334–1343. [Link]

Sources

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylpiperidine-4-sulfonamide and its Derivatives in Medicinal Chemistry

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Sulfonamide Moiety in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3][4] From the early antibacterial sulfa drugs to modern treatments for a variety of conditions, the sulfonamide moiety has proven to be a versatile scaffold for the development of potent and selective drugs.[1][2][3][4] Its ability to act as a hydrogen bond donor and acceptor, as well as its synthetic tractability, makes it an attractive component in drug design. When incorporated into a piperidine ring, another privileged scaffold in medicinal chemistry, the resulting sulfonamide derivatives exhibit a diverse range of biological activities.[5][6] This guide focuses on the 1-methylpiperidine-4-sulfonamide core, exploring its synthesis, derivatization, and the structure-activity relationships (SAR) of its analogues in various therapeutic areas.

Synthesis of the this compound Core and its Derivatives

The synthesis of N-substituted this compound derivatives typically follows a convergent strategy, involving the preparation of a key intermediate, 1-methylpiperidine-4-sulfonyl chloride, followed by its reaction with a variety of primary or secondary amines.

Synthesis of 1-Methylpiperidine-4-sulfonyl Chloride

The preparation of 1-methylpiperidine-4-sulfonyl chloride is a critical step in the synthesis of its derivatives. While direct sulfonation of 1-methylpiperidine is challenging, a common route involves the conversion of a precursor, such as 1-methylpiperidine-4-thiol or a related sulfonic acid derivative. A general laboratory-scale synthesis can be adapted from established procedures for the synthesis of sulfonyl chlorides from thiols or sulfonic acids.[7]

General Workflow for Sulfonyl Chloride Formation:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.umt.edu.pk [journals.umt.edu.pk]

- 4. tsijournals.com [tsijournals.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 1-Methylpiperidine-4-sulfonamide

Introduction: Navigating the Preformulation Landscape of a Novel Sulfonamide

1-Methylpiperidine-4-sulfonamide is a molecule of interest within contemporary drug discovery, merging the well-established sulfonamide pharmacophore with a saturated heterocyclic system. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to its successful development. This guide provides a comprehensive technical overview of the critical preformulation parameters of solubility and stability for this compound. For drug development professionals, this document is intended to serve as a foundational resource, blending theoretical principles with actionable experimental protocols to characterize this promising molecule. While specific experimental data for this compound is not extensively published, this guide will leverage established knowledge of the sulfonamide class and piperidine-containing compounds to provide robust scientific direction.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of this compound, featuring a basic tertiary amine (the 1-methylpiperidine moiety) and an acidic sulfonamide group, suggests a complex solubility behavior that will be highly dependent on the pH and polarity of the solvent.

Theoretical Solubility Considerations

The presence of both an acidic and a basic center means that this compound is an amphoteric molecule. Its solubility in aqueous media is expected to be lowest at its isoelectric point and increase significantly at pH values above and below this point, where the molecule can exist as a soluble salt. In organic solvents, solubility will be governed by the polarity of the solvent and its ability to form hydrogen bonds with the sulfonamide group.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential. The following protocol outlines a robust method for quantifying its solubility in a range of relevant solvents.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and pharmaceutical relevance. A recommended starting set is presented in the table below.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is recommended.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]

-

Data Reporting: Express solubility in mg/mL and molarity.

Table 1: Predicted and Experimental Solubility of this compound in Various Solvents

| Solvent | Type | Predicted Solubility | Rationale for Prediction |

| 0.1 N HCl | Aqueous (Acidic) | High | Formation of the highly soluble piperidinium hydrochloride salt. |

| Purified Water | Aqueous (Neutral) | Low to Moderate | Zwitterionic character may limit solubility. |

| 0.1 N NaOH | Aqueous (Basic) | Moderate to High | Formation of the soluble sodium salt of the sulfonamide. |

| Methanol | Polar Protic | Moderate | Good hydrogen bonding potential. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but potentially lower due to decreased polarity. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Limited hydrogen bonding capability compared to protic solvents. |

| Dichloromethane | Non-polar | Low | Unlikely to effectively solvate the polar sulfonamide and ionic groups. |

Diagram 1: Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination of this compound.

Part 2: Stability Profile and Degradation Pathway Analysis

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are a key component of this evaluation.[3][4][5]

Potential Degradation Pathways

Based on the chemistry of the sulfonamide functional group, the following degradation pathways are anticipated:

-

Hydrolysis: The S-N bond in sulfonamides can be susceptible to cleavage under both acidic and basic conditions.[6][7][8] Acid-catalyzed hydrolysis may involve protonation of the amide nitrogen, while base-catalyzed hydrolysis can proceed through nucleophilic attack on the sulfur atom.[6]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the sulfonamide bond.[9][10][11][12] The presence of photosensitizers can accelerate this process.[10]

-

Thermal Degradation: While generally stable, prolonged exposure to high temperatures can lead to decomposition.[13][14][15][16] The stability of sulfonamides to heat can be influenced by the presence of excipients.

-

Oxidation: The sulfur atom in the sulfonamide group can be susceptible to oxidation, potentially leading to the formation of sulfonic acids or other degradation products.

Experimental Protocol: Forced Degradation Studies

-

Stress Conditions: Subject solutions of this compound to a range of stress conditions as outlined in ICH guidelines.

-

Sample Preparation: Prepare solutions of the API in appropriate solvents (e.g., water, methanol/water) at a known concentration.

-

Stress Application:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid API and a solution to 80°C for 48 hours.

-

Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Table 2: Forced Degradation Conditions and Expected Observations

| Condition | Reagent/Parameter | Expected Degradation Pathway | Potential Products |

| Acidic | 0.1 N HCl, 60°C | Hydrolysis of S-N bond | 1-Methylpiperidine-4-amine and benzenesulfonic acid derivatives |

| Basic | 0.1 N NaOH, 60°C | Hydrolysis of S-N bond | 1-Methylpiperidine-4-amine and benzenesulfonic acid derivatives |

| Oxidative | 3% H₂O₂, RT | Oxidation of sulfur | Sulfonic acid and other oxidized species |

| Thermal (solid) | 80°C | Decomposition | Various thermal decomposition products |

| Thermal (solution) | 80°C | Accelerated hydrolysis/decomposition | Similar to hydrolysis and thermal (solid) |

| Photolytic | UV/Visible light | Photolytic cleavage of S-N bond | Similar to hydrolysis products |

Diagram 2: Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies on this compound.

Part 3: Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[1][2][17][18]

Recommended HPLC Method

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation of the parent compound and its more polar degradation products.

-

Detection: UV detection at a wavelength of maximum absorbance for the sulfonamide chromophore (typically around 254-270 nm) is recommended.[2] A photodiode array (PDA) detector is highly advantageous for assessing peak purity.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Part 4: Excipient Compatibility

During formulation development, it is crucial to assess the compatibility of this compound with common pharmaceutical excipients.[19][20] Incompatibility can lead to degradation of the API or undesirable physical changes in the dosage form.

Screening for Incompatibilities

A common approach is to prepare binary mixtures of the API with individual excipients (e.g., in a 1:1 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% RH). The samples are then analyzed at regular intervals for the appearance of new degradation products or changes in the physical appearance of the mixture. Differential Scanning Calorimetry (DSC) can also be a useful tool for rapidly screening for potential interactions.[20]

Conclusion

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. By employing the outlined theoretical considerations and experimental protocols, researchers and drug development professionals can generate the critical data necessary to advance this molecule through the development pipeline. A thorough understanding of these fundamental physicochemical properties will enable the rational design of a stable and effective pharmaceutical product.

References

- Martin, A. (Ed.). (1993). Physical Pharmacy: Physical Chemical Principles in the Pharmaceutical Sciences. Lea & Febiger.

-

Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Trans. 2, (4), 578-584. [Link]

-

Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. [Master's Thesis, Zhejiang University of Technology]. Globe Thesis. [Link]

-

Kolar, P., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(1), 436-443. [Link]

-

Kowalska, G., et al. (2008). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Environmental Toxicology, 23(4), 414-420. [Link]

-

Archontaki, H. A., et al. (1988). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL, 71(6), 1143-1146. [Link]

-

Williams, A., & Douglas, K. T. (1973). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (17), 631-632. [Link]

-

Page, M. I., & Williams, A. (1997). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Accounts of Chemical Research, 30(3), 113-120. [Link]

-

Li, K., et al. (2015). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. RSC Advances, 5(85), 69591-69599. [Link]

-

Jouyban, A. (2012). Prediction of sulfadiazine solubility in some cosolvent mixtures using non-ideal solution models. Vitae, 19(1), 93-104. [Link]

-

Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1010-1016. [Link]

-

Jouyban, A. (2008). Solubility prediction of sulfonamides at various temperatures using a single determination. Journal of Pharmacy & Pharmaceutical Sciences, 11(3), 61-69. [Link]

-

Chiang, H. M., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

-

YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(11), 123-134. [Link]

-

Jouyban, A. (2008). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

-

Cysewska, P., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-13. [Link]

-

Zhang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Molecules, 26(3), 603. [Link]

-

Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. [Link]

-

MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. [Link]

-

Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3328. [Link]

-

Cui, E., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environmental Pollution, 235, 890-899. [Link]

-

Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(4), 814-824. [Link]

-

Kowalska, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 487. [Link]

-

Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(46A), 1-13. [Link]

-

Ciba, J., et al. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-151. [Link]

-

Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Sharma, M. C. (2016). Forced Degradation Studies. MedCrave. [Link]

-

Rodriguez-Mozaz, S., et al. (2015). Degradation of sulfonamides as a microbial resistance mechanism. Current Opinion in Biotechnology, 33, 75-81. [Link]

-

MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. [Link]

-

Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLoS One, 19(4), e0299971. [Link]

-

Barbara, A. C., et al. (1966). Physical incompatibility of sulfonamide compounds and polyionic solutions. The New England Journal of Medicine, 274(23), 1316-1317. [Link]

-

Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

-

Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]

Sources

- 1. ymerdigital.com [ymerdigital.com]

- 2. mtc-usa.com [mtc-usa.com]

- 3. researchgate.net [researchgate.net]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. globethesis.com [globethesis.com]

- 8. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. akjournals.com [akjournals.com]

- 17. mdpi.com [mdpi.com]

- 18. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 20. files01.core.ac.uk [files01.core.ac.uk]

Review of literature on piperidine-containing sulfonamides

An In-Depth Technical Guide to Piperidine-Containing Sulfonamides: Synthesis, Biological Activity, and Therapeutic Potential

Authored by: A Senior Application Scientist

Introduction: The Strategic Convergence of Two Pharmacophoric Pillars

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Among the most successful and versatile of these structural motifs are the piperidine ring and the sulfonamide group. The piperidine heterocycle is one of the most prevalent nitrogen-containing ring systems in drugs approved by the U.S. FDA, valued for its ability to modulate physicochemical properties such as lipophilicity and solubility, and to enhance pharmacokinetic profiles.[1][2] Its structural rigidity and conformational flexibility allow it to optimally orient substituents for potent interactions with biological targets.[2]

Concurrently, the sulfonamide moiety (-SO₂NH-) is a celebrated pharmacophore that heralded the dawn of the antibiotic age.[3][4] Beyond their foundational role as antibacterial agents, sulfonamides exhibit an astonishingly broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[4][5][6] This therapeutic diversity stems from their ability to act as bioisosteres of carboxylic acids or amides and to participate in strong hydrogen bonding interactions with enzyme active sites.[6]

This guide provides a comprehensive review of the literature on piperidine-containing sulfonamides, a class of compounds that leverages the synergistic potential of these two powerful pharmacophores. We will delve into their synthetic strategies, explore their diverse biological activities and mechanisms of action, elucidate key structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this important chemical class.

Part 1: Synthetic Strategies and Methodologies

The synthesis of piperidine-containing sulfonamides typically involves the formation of a stable amide bond between a sulfonyl group and a nitrogen atom. The most common approach is the reaction of a sulfonyl chloride with a primary or secondary amine on the piperidine ring or a piperidine-containing fragment.

A prevalent synthetic route involves the coupling of various substituted sulfonyl chlorides with an amine-functionalized piperidine, such as 4-(piperidin-1-yl)aniline, often under controlled pH conditions in an aqueous medium.[7] Further derivatization, for instance, through N-alkylation using an electrophile like ethyl iodide in the presence of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), allows for the generation of diverse chemical libraries for SAR studies.[7]

Another strategy involves a multi-step process starting from piperidine-4-carboxylic acid. This can include cyclization to form a benzimidazole derivative, protection of the piperidine amine (e.g., with a Boc group), substitution on the benzimidazole nitrogen, deprotection of the piperidine, and a final coupling reaction with the desired sulfonyl chloride.[8]

General Experimental Protocol: Synthesis via Sulfonyl Chloride Coupling

This protocol provides a generalized, self-validating methodology for the synthesis of a piperidine-sulfonamide derivative based on common literature procedures.[7] The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-(4-(piperidin-1-yl)phenyl)benzenesulfonamide.

Materials:

-

4-(piperidin-1-yl)aniline

-

Benzenesulfonyl chloride

-

Pyridine (acts as a base to neutralize the HCl byproduct)

-

Dichloromethane (DCM) (an inert solvent)

-

1 M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (drying agent)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent system)

Step-by-Step Methodology:

-

Reactant Dissolution (Causality: Ensure homogeneity for reaction): Dissolve 1.0 equivalent of 4-(piperidin-1-yl)aniline in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath. This controlled temperature prevents potential side reactions and thermal decomposition.

-

Base Addition (Causality: Activate nucleophile and trap byproduct): Add 1.2 equivalents of pyridine to the solution. Pyridine serves as a mild base to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to quench the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Electrophile Addition (Causality: Initiate the coupling reaction): Add a solution of 1.1 equivalents of benzenesulfonyl chloride in DCM dropwise to the stirred mixture over 15-20 minutes. Slow addition is critical to control the exothermic nature of the reaction and prevent the formation of undesired bis-sulfonated byproducts.

-

Reaction Progression (Causality: Allow for completion): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Aqueous Workup (Causality: Remove catalyst and impurities): Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration (Causality: Isolate the crude product): Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Causality: Achieve high purity): Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure sulfonamide product.

-

Characterization (Self-Validation): Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8][9] The resulting spectra should be consistent with the target structure, validating the success of the synthesis.

Caption: General workflow for piperidine-sulfonamide synthesis.

Part 2: A Broad Spectrum of Biological Activity

The fusion of the piperidine and sulfonamide moieties has yielded compounds with a wide array of pharmacological applications, targeting diseases from bacterial infections to metabolic disorders.

Antibacterial and Bactericidal Activity

A significant area of research has focused on the antibacterial properties of these compounds.[3] Many piperidine-containing sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][10] By mimicking the natural substrate, p-aminobenzoic acid, these drugs interrupt DNA replication and biosynthesis of key amino acids, thereby halting bacterial growth.[1]

Notably, recent studies have revealed a dual mechanism of action for certain derivatives. In addition to DHPS inhibition, these compounds can irreversibly damage the bacterial cell membrane, leading to a potent bactericidal effect.[10][11] This dual-target approach is a valuable strategy for combating drug resistance. In one study, a novel series of sulfonamide derivatives containing a piperidine moiety showed excellent potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[1][11]

Caption: Dual mechanism of antibacterial action.

Quantitative Data: In Vitro Antibacterial Potency

The following table summarizes the efficacy of selected piperidine-sulfonamide compounds against plant pathogens, demonstrating their superiority over commercial agents.[1][11]

| Compound ID | Target Pathogen | EC₅₀ (µg/mL)[1][11] | Commercial Agent | EC₅₀ (µg/mL)[1][11] |

| C₄ | Xoo | 2.02 | Bismerthiazol | 42.38 |

| C₄ | Xoo | 2.02 | Thiodiazole Copper | 64.50 |

| Series A | Xoo | 2.65 - 11.83 | Bismerthiazol | 42.38 |

| Series A | Xac | 4.74 - 21.26 | Bismerthiazol | 110.54 |

Antidiabetic Activity

Piperidine-sulfonamide derivatives have emerged as promising agents for the management of Type 2 Diabetes (T2D).[12] A key therapeutic strategy for T2D is the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin hormones responsible for regulating glucose homeostasis. Several synthesized series of these compounds have demonstrated potent DPP-IV inhibition, with one of the most potent compounds exhibiting an IC₅₀ value of 41.17 nM.[12]

Enzyme Inhibition and Neurological Applications

The structural framework of piperidine-sulfonamides is well-suited for targeting various enzymes. Studies have shown that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[7] They have also been screened for inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways.[7]

Antiviral Potential

The versatility of the piperidine-sulfonamide scaffold extends to antiviral applications. Research has highlighted its potential in developing inhibitors against dangerous viral infections, including Ebola virus (EBOV), Marburg virus, and SARS-CoV-2.[5] Combining the sulfonamide group with other N-heterocycles and piperidine has been a promising approach for discovering new antiviral leads.[5]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding how specific structural modifications influence biological activity is paramount for optimizing lead compounds. SAR studies on piperidine-containing sulfonamides have yielded several key insights.

-

Substitution on the Piperidine Nitrogen: In a study on cholinesterase inhibitors, N-ethyl substitution on the piperidine-aniline fragment was found to retard the inhibitory potential, suggesting that an unsubstituted secondary or tertiary amine at that position may be preferable for that specific target.[7]

-

Alkyl Chain Length: For antibacterial agents targeting plant pathogens, the introduction of medium-length alkyl chains to the piperidine moiety was shown to be a successful strategy for discovering highly effective compounds.[1]

-

Aromatic Ring Substitution: The nature and position of substituents on the aryl ring of the sulfonamide portion significantly impact activity.[8] For anti-inflammatory derivatives, compounds containing a phenyl sulfonamide moiety at the piperidine ring showed high inhibition rates ranging from 79.6% to 84.2%.[8]

Caption: Key structure-activity relationship (SAR) points.

Protocol: In Vitro Antibacterial Assay (Turbidimetric Method)

This protocol describes a standard method for determining the antibacterial efficacy (EC₅₀) of test compounds, as cited in the literature.[1]

Objective: To determine the half-maximal effective concentration (EC₅₀) of a piperidine-sulfonamide compound against a bacterial strain (e.g., Xoo).

Principle: Bacterial growth in a liquid medium increases the turbidity of the culture. The inhibitory effect of a compound can be quantified by measuring the optical density (OD) of the culture after a set incubation period.

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strain (Xoo).

-

Nutrient Broth (NB) medium.

-

Sterile 96-well microtiter plates.

-

Microplate reader capable of measuring absorbance at 600 nm.

-

Positive control (commercial bactericide, e.g., Bismerthiazol).

-

Negative control (solvent-only).

Step-by-Step Methodology:

-

Culture Preparation (Causality: Ensure actively growing cells): Inoculate fresh NB medium with the bacterial strain and incubate overnight at 28 °C with shaking to obtain a log-phase culture.

-

Serial Dilution (Causality: Create a dose-response curve): Prepare a series of dilutions of the test compound in NB medium in the wells of a 96-well plate. A typical concentration range might be from 200 µg/mL down to 0.78 µg/mL. Also prepare wells for the positive and negative controls.

-

Inoculation (Causality: Initiate the growth assay): Adjust the overnight bacterial culture with fresh NB medium to a final concentration of approximately 10⁶ CFU/mL. Add an equal volume of this bacterial suspension to each well of the 96-well plate.

-

Incubation (Causality: Allow for bacterial growth and inhibition): Incubate the plate at 28 °C for 24-48 hours.

-

Turbidity Measurement (Self-Validation): Measure the optical density (OD) of each well at 600 nm using a microplate reader. The OD value is directly proportional to the bacterial concentration.

-

Data Analysis (Causality: Determine potency): Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration that causes 50% inhibition of bacterial growth).

Conclusion and Future Directions

The convergence of the piperidine and sulfonamide scaffolds has created a remarkably fruitful area of medicinal chemistry. The resulting compounds have demonstrated a vast therapeutic potential, with significant activities as antibacterial, antidiabetic, antiviral, and anti-inflammatory agents. The ability of certain derivatives to engage multiple targets simultaneously, such as the dual inhibition of DHPS and disruption of the cell membrane, represents a sophisticated strategy to overcome drug resistance and enhance efficacy.[10]

Future research should focus on several key areas:

-

Target Selectivity: While broad-spectrum activity is beneficial in some contexts, enhancing selectivity for specific microbial enzymes or human protein isoforms is crucial for minimizing off-target effects and improving safety profiles.

-

Pharmacokinetic Optimization: Further exploration of substitutions on the piperidine and aryl sulfonamide rings is needed to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, improving oral bioavailability and in vivo stability.[2]

-

Expansion to New Therapeutic Areas: Given their diverse biological activities, these scaffolds should be explored for new applications, such as in oncology and immunology, where sulfonamides have already shown promise.[6]

The piperidine-containing sulfonamides are a testament to the power of molecular hybridization in drug discovery. With a solid foundation of synthetic accessibility and proven biological activity, this class of compounds is poised to remain a cornerstone of therapeutic innovation for years to come.

References

-

National Center for Biotechnology Information.

-

PubMed.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

PubMed.

-

MDPI.

-

ResearchGate.

-

ResearchGate.

-

National Center for Biotechnology Information.

-

SpringerLink.

-

PubMed.

-

Advanced Journal of Chemistry, Section B.

-

Advanced Journal of Chemistry, Section B.

-

ResearchGate.

-

International Journal of Novel Research and Development.

-

Journal of In-vitro In-vivo In-silico Journal.

Sources

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. Sulfonamides with Heterocyclic Periphery as Antiviral Agents [mdpi.com]

- 6. ajchem-b.com [ajchem-b.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of 1-Methylpiperidine-4-sulfonamide in a research lab

An Application Note for the Synthesis of 1-Methylpiperidine-4-sulfonamide

Introduction: Strategic Synthesis of a Key Medicinal Chemistry Building Block

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile anchor for pharmacophoric groups. When combined with the sulfonamide functional group—a cornerstone of numerous antibacterial, diuretic, and anticonvulsant drugs—the resulting piperidine sulfonamide motif becomes a highly valuable building block for drug discovery programs.[1][2] this compound, in particular, offers a simple yet potent combination of a tertiary amine, which can be protonated at physiological pH to enhance solubility, and a primary sulfonamide group capable of forming critical hydrogen bond interactions with biological targets.

This document provides a detailed, multi-step protocol for the synthesis of this compound in a research laboratory setting. The presented synthetic route is designed for robustness and scalability, proceeding through stable, characterizable intermediates. The strategy begins with a commercially available, nitrogen-protected piperidine derivative to ensure regioselective functionalization at the C4 position, culminating in the deprotection and N-methylation to yield the final product. Each step is accompanied by a rationale for the chosen reagents and conditions, reflecting a field-proven approach to modern organic synthesis.

Overall Synthetic Pathway

The synthesis is logically divided into three primary stages:

-

Functionalization: Introduction of the sulfonamide group at the C4 position of a protected piperidine ring.

-

Deprotection: Removal of the nitrogen protecting group to liberate the secondary amine.

-

N-Methylation: Installation of the final methyl group on the piperidine nitrogen.

This pathway is illustrated in the workflow diagram below.

Caption: Multi-step synthetic workflow for this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier (Example) | Notes |

| 1-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | Sigma-Aldrich | Starting material. |

| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | 114.55 | Acros Organics | Corrosive, moisture-sensitive. Handle in a fume hood. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Fisher Scientific | Base, stench. Use in a fume hood. |

| Sodium Sulfite (anhydrous) | Na₂SO₃ | 126.04 | J.T. Baker | Reagent for nucleophilic substitution. |

| Thionyl Chloride | SOCl₂ | 118.97 | Sigma-Aldrich | Highly corrosive and toxic. Reacts violently with water. |

| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | VWR Chemicals | Corrosive. Use with adequate ventilation. |